

# Data Presentation: Cost of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile |
| Cat. No.:      | B168716   |

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The cost of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** can vary between suppliers and is dependent on the quantity purchased. The following table summarizes the pricing from a representative chemical supplier.

| Quantity | Price (per gram) | Supplier      |
|----------|------------------|---------------|
| 1 g      | £18.00           | Fluorochem[1] |
| 5 g      | £9.60            | Fluorochem[1] |
| 25 g     | £6.80            | Fluorochem[1] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to inquire with suppliers for the most current pricing and availability.

## Chemical Properties and Applications

**4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** (CAS Number: 155255-45-1) is a substituted benzonitrile compound.[2] Its chemical structure, featuring an amino group, a bromo group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry. The trifluoromethyl group, in particular, can enhance the metabolic stability and binding affinity of a drug molecule to its target.

This intermediate is primarily utilized in the synthesis of more complex molecules that are investigated for various therapeutic applications, including but not limited to:

- Oncology: As a precursor for the synthesis of kinase inhibitors and other anti-cancer agents.
- Neurology: In the development of novel treatments for neurological disorders.
- Cardiovascular Health: For the creation of compounds targeting cardiovascular diseases.

## Experimental Protocols: Synthesis of a Biologically Active Compound

While specific experimental protocols are proprietary and vary depending on the target molecule, the following is a representative synthetic workflow illustrating the use of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** as a starting material in the synthesis of a hypothetical kinase inhibitor. This is based on general synthetic strategies for related compounds.

### Step 1: Suzuki Coupling

A common reaction involving this intermediate is a Suzuki coupling to replace the bromine atom with a larger chemical moiety.

- Reactants: **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile**, a boronic acid derivative, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), and a base (e.g.,  $\text{Na}_2\text{CO}_3$ ).
- Solvent: A mixture of toluene and water.
- Procedure: The reactants are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

### Step 2: Amide Coupling

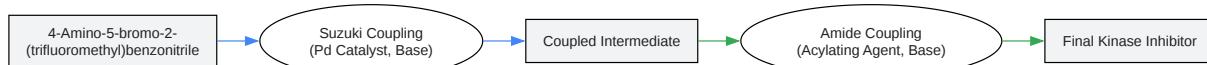
The amino group can be acylated to form an amide bond, a common feature in many drug molecules.

- Reactants: The product from Step 1 and an acyl chloride or a carboxylic acid (in the presence of a coupling agent like HATU).
- Solvent: An anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Procedure: The amine is dissolved in the solvent, and the acylating agent is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at room temperature until completion. The product is then isolated through extraction and purified by crystallization or chromatography.

## Mandatory Visualization

### Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway described in the experimental protocols section.

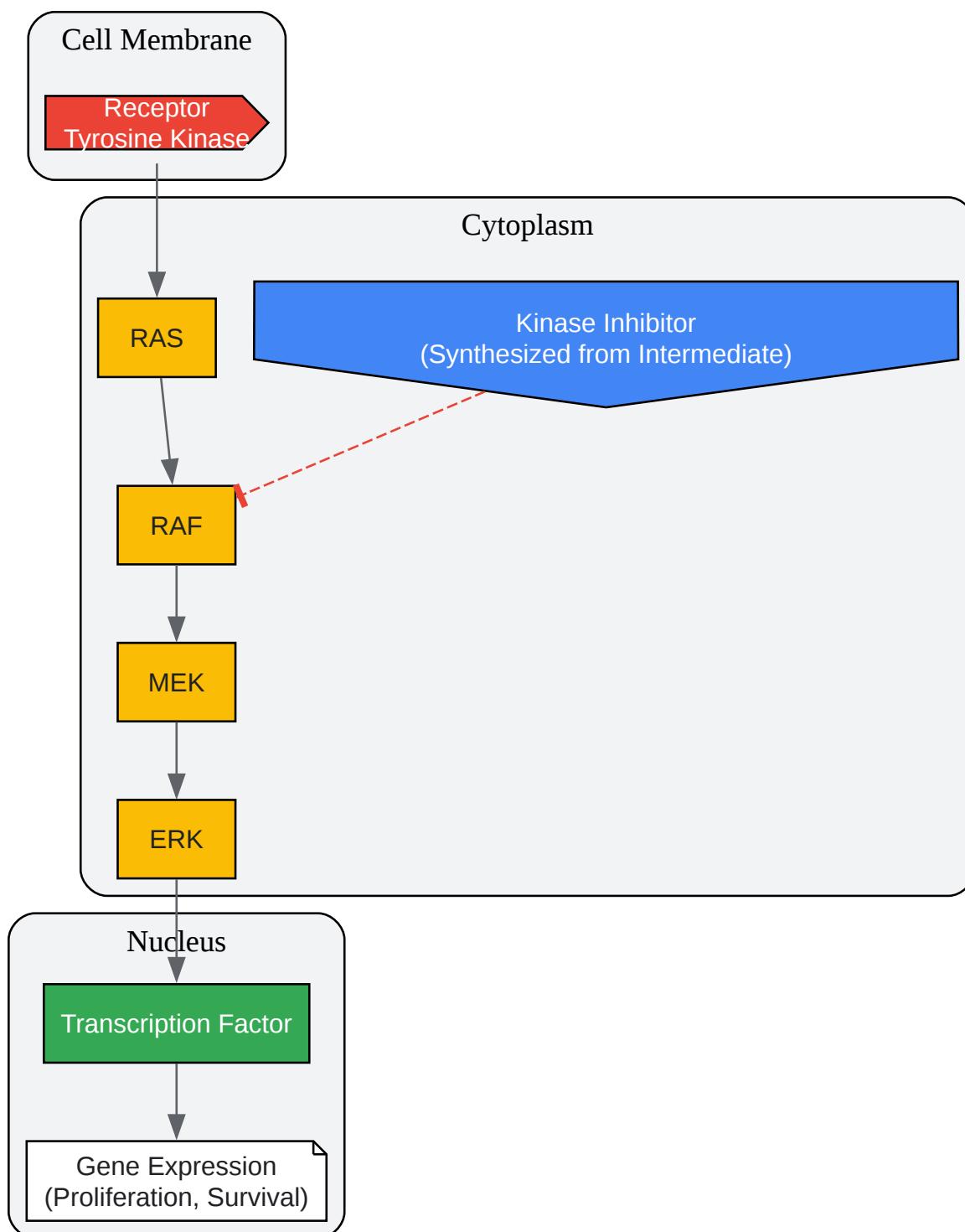


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Caption: Generalized synthetic workflow for a kinase inhibitor.

### Representative Signaling Pathway

As **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** is an intermediate, it does not directly modulate signaling pathways. However, the final products synthesized from it, such as kinase inhibitors, are designed to interact with specific nodes in cellular signaling cascades. The diagram below represents a simplified kinase signaling pathway commonly targeted in oncology.



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Caption: Simplified MAPK/ERK signaling pathway.

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## References

- 1. [fluorochem.co.uk](http://fluorochem.co.uk) [fluorochem.co.uk]
- 2. 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | C8H4BrF3N2 | CID 18939888 - PubChem [pubchem.ncbi.nlm.nih.gov]
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